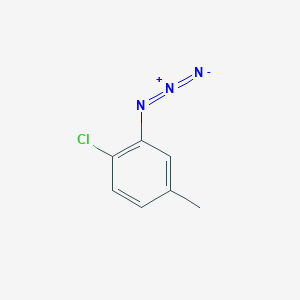

2-Azido-1-chloro-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-azido-1-chloro-4-methylbenzene |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |

InChI Key |

MAMMIAMBWWCYRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 2 Azido 1 Chloro 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. In the case of 2-Azido-1-chloro-4-methylbenzene, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methyl group.

The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene ring—an azido (B1232118) group at position 2, a chloro group at position 1, and a methyl group at position 4—results in a unique set of signals for the three remaining aromatic protons. These protons, located at positions 3, 5, and 6, exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

The methyl group protons typically appear as a singlet in the upfield region of the spectrum, a characteristic feature of aliphatic protons. The exact chemical shift provides insight into the electronic environment of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.9 - 7.4 | Multiplet |

| Methyl H | ~2.3 | Singlet |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will display signals for the six carbon atoms of the benzene ring and the single carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to them. The carbon atoms bonded to the electron-withdrawing chloro and azido groups are expected to be shifted downfield, while the carbon attached to the electron-donating methyl group will be shifted upfield relative to unsubstituted benzene. The remaining aromatic carbons will also show distinct shifts based on their positions relative to the substituents. docbrown.infolibretexts.org The aliphatic carbon of the methyl group will appear at a characteristic upfield chemical shift. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 130 - 135 |

| C-N₃ | 135 - 140 |

| C-CH₃ | 135 - 140 |

| Aromatic C-H | 120 - 130 |

| Methyl C | ~20 |

Note: Predicted values are based on typical ranges for similar substituted benzenes and may vary.

Nitrogen (¹⁵N) NMR for Azido Group Signatures

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, though less common, technique for directly probing the nitrogen atoms within a molecule. wikipedia.org For this compound, ¹⁵N NMR is particularly valuable for characterizing the azido (N₃) group. wikipedia.orghuji.ac.il The three nitrogen atoms of the azido group are chemically non-equivalent and will therefore exhibit three distinct signals in the ¹⁵N NMR spectrum. huji.ac.ilnih.gov

The chemical shifts of these nitrogen atoms provide detailed electronic information about the azido moiety. The terminal nitrogen atom (Nγ), the central nitrogen atom (Nβ), and the nitrogen atom attached to the benzene ring (Nα) will each have a characteristic chemical shift. nih.gov The study of these shifts can offer insights into the bonding and electronic distribution within the azido functional group. znaturforsch.com While the low natural abundance and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, this technique provides direct and unambiguous evidence for the presence and electronic nature of the azido group. wikipedia.orghuji.ac.il

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy of the Azido Moiety

FT-IR spectroscopy is a rapid and highly effective method for identifying the functional groups in a molecule. For this compound, the most prominent and diagnostic feature in the FT-IR spectrum is the strong absorption band associated with the asymmetric stretching vibration of the azido group. This band typically appears in the region of 2100-2160 cm⁻¹. publish.csiro.auresearchcommons.org The presence of a very intense peak in this region is a strong indicator of the azido functionality. publish.csiro.auresearchgate.net

In some cases, the azido asymmetric stretching band may be split into a doublet or even a triplet. This splitting can arise from Fermi resonance, an interaction between the fundamental azido stretching vibration and an overtone or combination band of similar energy. publish.csiro.aupublish.csiro.au

Other characteristic bands in the FT-IR spectrum would include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region below 800 cm⁻¹).

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azido (N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | < 800 | Medium to Strong |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are weak or inactive in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the azido group, which is often weak in the FT-IR spectrum, is expected to give a strong signal in the Raman spectrum, typically in the range of 1250-1350 cm⁻¹. irdg.org The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the C-Cl stretch. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural confirmation. irdg.orgirdg.orgaps.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile and thermally stable compounds and for verifying their molecular identity. For this compound, GC-MS analysis would provide information on its retention time, which is characteristic under specific chromatographic conditions, and a mass spectrum that confirms its molecular weight and offers structural clues through fragmentation.

The molecular ion peak ([M]⁺) in the mass spectrum is of primary importance. Due to the presence of chlorine, the molecular ion region for this compound is expected to show two distinct peaks: one for the ion containing the ³⁵Cl isotope ([M]⁺) and another for the ion with the ³⁷Cl isotope ([M+2]⁺). The relative intensity of these peaks is approximately 3:1, reflecting the natural abundance of these isotopes. docbrown.info

The fragmentation of the molecular ion provides further structural confirmation. A common fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), which is a stable, neutral species. Another predictable fragmentation is the cleavage of the carbon-chlorine bond.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 167/169 | [C₇H₆ClN₃]⁺ | Molecular ion ([M]⁺ / [M+2]⁺) |

| 139/141 | [C₇H₆Cl]⁺ | Loss of N₂ from the molecular ion |

| 91 | [C₇H₇]⁺ | Loss of Cl and N₂ from the molecular ion (tropylium ion) |

| 77 | [C₆H₅]⁺ | Loss of Cl from a rearranged intermediate, a common fragment for benzene derivatives. docbrown.info |

This table is based on established fragmentation principles for aromatic chloro and azido compounds. The m/z values correspond to the major isotope (³⁵Cl) unless otherwise noted.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of compounds that are thermally labile or not sufficiently volatile for GC, which can include certain azide (B81097) compounds. The technique separates components of a mixture via high-performance liquid chromatography and then uses mass spectrometry for detection and identification.

LC-MS/MS, a tandem mass spectrometry approach, offers high sensitivity and selectivity for quantifying trace-level azido impurities in various matrices, such as active pharmaceutical ingredients. shimadzu.comshimadzu.com In a typical setup, reversed-phase chromatography separates the analyte, which is then ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are analyzed by the mass spectrometer. For quantitative studies, Multiple Reaction Monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored, greatly enhancing selectivity and lowering detection limits. shimadzu.com Research on other azido compounds shows that LC-MS/MS methods can achieve limits of quantification in the low ng/mL range. shimadzu.com In some cases, derivatization may be used to enhance ionization efficiency and chromatographic retention for azide analysis. rsc.org

Table 2: Typical LC-MS Analytical Parameters for Azido Compound Analysis

| Parameter | Condition | Purpose |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) | Provides high-resolution separation of the analyte from impurities. shimadzu.com |

| Column | Reversed-Phase (e.g., C18, 2.1 mm x 100 mm, 1.7 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with formic acid or ammonium (B1175870) formate) | Elutes compounds from the column with varying polarity. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates gas-phase ions from the eluted analyte for MS analysis. rsc.org |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF, Orbitrap) | Selects precursor ions and detects fragment ions for identification and quantification. shimadzu.comshimadzu.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related structures like 1-Chloro-2-methyl-4-nitrobenzene reveals the type of information that would be obtained. researchgate.netmdpi.com Such a study would determine the compound's space group, unit cell dimensions, and the exact conformation of the molecule in the solid state. This information is crucial for understanding its physical properties and for computational modeling studies. The analysis would reveal the planarity of the benzene ring and the geometry of the chloro and azido substituents relative to the ring. researchgate.netmdpi.com

Table 3: Crystallographic Data Parameters (Hypothetical for this compound)

| Parameter | Information Provided | Example from a Related Structure (1-Chloro-2-methyl-4-nitrobenzene) researchgate.netmdpi.com |

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal structure. | P 21/n |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the repeating unit of the crystal lattice. | a = 13.5698 Å, b = 3.7195 Å, c = 13.5967 Å, β = 91.703° |

| Volume (V) | The volume of the unit cell. | 685.96 ų |

| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | 4 |

| Bond Lengths/Angles | Precise measurements of distances and angles between atoms. | Dihedral angle between the nitro group and phenyl ring is 6.2°. |

| Intermolecular Interactions | Details on non-covalent forces (e.g., C-H···O hydrogen bonds, π-π contacts) stabilizing the crystal. | Stabilised by π...π contacts and C–H...O hydrogen bonds. researchgate.net |

Chromatographic and Other Separative Techniques

Separation techniques are vital for isolating and purifying this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. It is routinely used for purity assessment of chemical compounds. For aromatic compounds like this compound, reversed-phase HPLC is the most common mode. The purity of related aromatic azides is frequently confirmed by HPLC, with assays often requiring ≥95.0% purity. sigmaaldrich.com

A typical HPLC method would involve injecting the sample onto a C18 column and eluting it with a mobile phase, such as a mixture of acetonitrile and water. A UV detector is commonly used for detection, as the aromatic ring and azido group absorb UV light, allowing for sensitive quantification.

Table 4: General HPLC Method for Purity Analysis

| Parameter | Typical Specification |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Capillary Electrophoresis (CZE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For neutral compounds like this compound, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral molecules based on their partitioning between the aqueous buffer and the micellar interior.

While no specific CZE applications for this compound were found in the surveyed literature, the technique is well-suited for the high-efficiency separation of isomers and purity analysis of small neutral molecules.

Reactivity Profiles and Mechanistic Investigations of 2 Azido 1 Chloro 4 Methylbenzene Derivatives

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition reactions, particularly the Huisgen cycloaddition between azides and alkynes, represent a cornerstone of click chemistry for the formation of 1,2,3-triazole rings. nih.gov The reactivity of 2-azido-1-chloro-4-methylbenzene in these reactions is modulated by the catalyst and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways and Regioselectivity

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper acetylide intermediate, which accounts for the high regioselectivity observed. beilstein-journals.orgnih.gov This process is generally tolerant of a wide range of functional groups. beilstein-journals.org

Table 1: Expected Products from CuAAC Reaction of this compound with Various Alkynes

| Alkyne Reactant | Expected 1,4-Disubstituted Triazole Product |

| Phenylacetylene | 1-(2-Chloro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(2-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynyl-4-fluorobenzene | 1-(2-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |

This table is illustrative and based on the established high regioselectivity of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Dynamics

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free click reaction that utilizes strained cyclooctynes. scispace.com The rate of SPAAC is sensitive to the steric and electronic properties of both the azide (B81097) and the cyclooctyne (B158145). For aryl azides, the presence of ortho-substituents can influence the reaction kinetics. Studies on sterically hindered aryl azides have shown that they can exhibit enhanced reactivity with certain cyclooctynes. beilstein-journals.org Conversely, the steric bulk of tertiary azides has been shown to dramatically decrease the reaction rate with sterically demanding cyclooctynes like azadibenzocyclooctyne (ADIBO). rsc.org

Table 2: Factors Influencing SPAAC Reactivity of Aryl Azides

| Factor | Influence on Reaction Rate | Reference |

| Steric hindrance on azide | Can increase or decrease rate depending on the cyclooctyne | beilstein-journals.orgrsc.org |

| Electron-donating groups on azide | Can enhance reactivity, especially in sterically hindered systems | beilstein-journals.org |

| Type of cyclooctyne | Sterically demanding cyclooctynes are more sensitive to azide sterics | rsc.org |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Triazole Formation

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC, typically yielding 1,5-disubstituted 1,2,3-triazoles. nih.gov The reaction is catalyzed by ruthenium complexes, with pentamethylcyclopentadienyl (Cp) ruthenium complexes like [CpRuCl(PPh₃)₂] and [Cp*RuCl]₄ being effective. researchgate.netnih.gov

The regioselectivity of RuAAC can be influenced by the steric and electronic properties of the azide. While RuAAC generally favors the 1,5-isomer, studies have shown that highly sterically hindered azides can lead to the formation of the 1,4-isomer or a mixture of regioisomers. rsc.orgsemanticscholar.org The ortho-chloro group in this compound introduces significant steric bulk, which could potentially alter the typical 1,5-regioselectivity of the RuAAC reaction.

Furthermore, the choice of catalyst is crucial when dealing with aryl azides. While CpRuCl(PPh₃)₂ can be effective, [CpRuCl]₄ has been shown to be a more active catalyst for the cycloaddition of aryl azides, including those with electron-withdrawing groups, although di-ortho substitution can inhibit the reaction. acs.orgacs.org Given that this compound has an ortho-substituent, the choice of catalyst would be critical to achieving good conversion. The reaction of aryl azides with internal alkynes is also possible with RuAAC, leading to fully substituted triazoles. researchgate.netnih.gov

Thermally Induced Cycloadditions and Isomer Formation

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the parent reaction of the catalyzed versions. However, it typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govnih.gov The lack of regioselectivity is a significant drawback for many applications. nih.gov

For an unsymmetrical aryl azide like this compound, thermal reaction with an alkyne would be expected to produce a mixture of the 1-(2-chloro-4-methylphenyl)-4-substituted-1,2,3-triazole and the 1-(2-chloro-4-methylphenyl)-5-substituted-1,2,3-triazole. The ratio of these isomers would depend on the subtle electronic and steric balance of the transition states leading to each product. Computational studies on the thermal cycloaddition of aryl azides with alkynes have shown that the 1,5-regioisomeric channel is often slightly favored kinetically. researchgate.net

Intramolecular Cycloadditions of Azidoalkynes

If this compound is incorporated into a molecule that also contains an alkyne moiety, an intramolecular azide-alkyne cycloaddition can occur to form a fused triazole heterocyclic system. These reactions can be promoted thermally or by a catalyst. The intramolecular nature of the reaction often leads to high regioselectivity, governed by the length and flexibility of the tether connecting the azide and alkyne groups. Such cyclizations are a powerful tool for the synthesis of complex polycyclic molecules. For instance, the reaction of a phosphine (B1218219) with 1-azido-(2-halogenomethyl)benzene derivatives can lead to the formation of indazole systems through an intramolecular process. scispace.com

Reduction Reactions of the Azido (B1232118) Group to Amines

The azido group of this compound can be readily reduced to the corresponding primary amine, 2-chloro-4-methylaniline. This transformation is a common and useful method for the synthesis of aromatic amines.

One of the mildest and most common methods for this reduction is the Staudinger reaction. wikipedia.org This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. wikipedia.orgorganic-chemistry.org The reaction is highly selective for the azide group and tolerates many other functional groups, including aryl chlorides. The use of electron-deficient aromatic azides, such as those with chloro substituents, has been shown to lead to the formation of stable aza-ylides. rsc.org

Another important reaction of azides is the Curtius rearrangement, where an acyl azide is thermally or photochemically converted into an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to a primary amine, while reaction with an alcohol yields a carbamate (B1207046). wikipedia.org Starting from 2-chloro-4-methylbenzoyl chloride, one could synthesize the corresponding acyl azide, which upon Curtius rearrangement would yield 1-chloro-2-isocyanato-4-methylbenzene.

Catalytic hydrogenation is another effective method for the reduction of aryl azides to amines. Catalysts such as palladium on carbon (Pd/C) are commonly employed. This method is generally clean and high-yielding. The presence of the chloro-substituent on the aromatic ring is generally tolerated under standard hydrogenation conditions for azide reduction, although care must be taken to avoid hydrodehalogenation, which can be a side reaction under more forcing conditions.

Table 3: Common Reduction Methods for Aryl Azides

| Method | Reagents | Product from this compound | Key Features | Reference |

| Staudinger Reduction | 1. PPh₃2. H₂O | 2-Chloro-4-methylaniline | Mild conditions, high selectivity | wikipedia.orgorganic-chemistry.org |

| Curtius Rearrangement (of corresponding acyl azide) | Heat or UV light | 1-Chloro-2-isocyanato-4-methylbenzene | Forms isocyanate intermediate | organic-chemistry.orgwikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Chloro-4-methylaniline | Generally high yielding, potential for dehalogenation |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of aryl azides to their corresponding anilines. This method is often characterized by high yields and clean conversions. For a substrate like this compound, the primary product of catalytic hydrogenation is 2-chloro-4-methylaniline. sigmaaldrich.comnih.gov

A key challenge in the hydrogenation of halogenated aryl azides is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved. The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the azide group while preserving the chloro substituent.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

Table 1: Comparison of Catalysts for Aryl Azide Reduction

| Catalyst | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-4 atm), Methanol/Ethanol, Room Temp. | Highly efficient, common, works under mild conditions. organicchemistrytutor.com | Can cause hydrodehalogenation, especially at higher temperatures and pressures. |

| Platinum(IV) Oxide (PtO₂) (Adam's catalyst) | H₂ (1-3 atm), Ethanol/Acetic Acid, Room Temp. | Effective for a wide range of substrates. | Also poses a risk of dehalogenation; can be more expensive. |

| Raney Nickel | H₂ (1-50 atm), Ethanol, Room Temp. to 50°C | Cost-effective, highly active. | Pyrophoric nature requires careful handling; may also promote dehalogenation. |

To minimize the undesired hydrodechlorination, milder conditions are preferred. This includes using lower hydrogen pressures, operating at room temperature, and carefully monitoring the reaction time. Additives, such as magnesium oxide or amines, can sometimes be used to suppress the activity of the catalyst towards dehalogenation.

Staudinger Reaction and Phosphine-Mediated Reductions

The Staudinger reaction provides an exceptionally mild method for reducing azides to amines, making it highly suitable for sensitive substrates like this compound where the preservation of the chloro group is essential. organic-chemistry.org The reaction is a two-step process. wikipedia.org

First, the azide reacts with a tertiary phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate is generally unstable and spontaneously loses dinitrogen (N₂) gas to yield an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org In the second step, the iminophosphorane is hydrolyzed with water to produce the primary amine (2-chloro-4-methylaniline) and the corresponding phosphine oxide (triphenylphosphine oxide). wikipedia.org

The reaction mechanism proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by cyclization and elimination of N₂. wikipedia.orgacs.org The iminophosphorane intermediate is relatively stable, especially when derived from aryl azides, but readily hydrolyzes. mdpi.com

Key Features of the Staudinger Reaction:

Mild Conditions: The reaction is typically carried out at or below room temperature, which prevents degradation of sensitive functional groups. organicchemistrytutor.com

High Chemoselectivity: It selectively reduces the azide group without affecting halogens, esters, or nitro groups. organicchemistrytutor.com

Stoichiometric Reagents: The reaction requires a stoichiometric amount of the phosphine reagent. The separation of the product from the phosphine oxide byproduct can sometimes be challenging.

Recent advancements have focused on developing phosphine reagents with ortho-substituents that can accelerate the hydrolysis of the aza-ylide intermediate, allowing the reaction to proceed efficiently even in anhydrous solvents. nih.govresearchgate.net

Nickel Boride (Ni-B) Catalyzed Reductions

Nickel boride, often generated in situ from the reaction of a nickel(II) salt (e.g., NiCl₂·6H₂O) with sodium borohydride (B1222165) (NaBH₄), is a powerful and chemoselective reducing agent for organic azides. organic-chemistry.orgresearchgate.net This method offers a practical alternative to catalytic hydrogenation and Staudinger reductions.

The reduction of this compound using nickel boride would proceed under mild conditions, typically in a methanolic solution at room temperature. organic-chemistry.org A significant advantage of this system is its high tolerance for a variety of functional groups, including halides, which remain intact during the reduction. diva-portal.orgresearchgate.net

The general procedure involves adding sodium borohydride to a solution of the aryl azide and a catalytic amount of nickel(II) chloride in methanol. organic-chemistry.org The reaction generates a black precipitate of nickel boride (approximated as Ni₂B), which acts as the active catalyst for the reduction.

Table 2: Comparison of Reduction Methods for this compound

| Method | Reagents | Conditions | Selectivity for C-Cl bond | Byproducts |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room Temp, 1-4 atm H₂ | Moderate to Good (risk of dehalogenation) | None (if selective) |

| Staudinger Reaction | PPh₃, then H₂O | Room Temp, THF/H₂O | Excellent | Triphenylphosphine oxide |

| Nickel Boride Reduction | NiCl₂ (cat.), NaBH₄ | Room Temp, Methanol | Excellent | Borate salts |

The use of nanocellulose-supported nickel boride catalysts has been shown to improve efficiency and allow for lower catalyst loading. organic-chemistry.org

Nitrene Chemistry and Rearrangement Pathways

Generation and Reactivity of Aryl Nitrenes

The thermolysis or photolysis of aryl azides like this compound results in the extrusion of molecular nitrogen and the formation of a highly reactive and electron-deficient intermediate known as an aryl nitrene (in this case, 2-chloro-4-methylphenylnitrene).

Aryl nitrenes are typically generated in a singlet state, which can then interconvert to a more stable triplet state. The reactivity of the nitrene is dependent on its spin state. Singlet nitrenes often undergo concerted reactions like insertions and rearrangements, while triplet nitrenes behave like diradicals and can participate in radical-type abstraction and addition reactions. The primary reactions of aryl nitrenes include intramolecular C-H insertion to form five- or six-membered rings, rearrangement to form dehydroazepines, or intermolecular reactions such as dimerization to form azo compounds. nsf.gov

Curtius-Type Rearrangements of Acyl Azides

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org While this reaction does not directly involve an aryl azide like this compound, it is a fundamental reaction of the azide functional group when attached to a carbonyl carbon (an acyl azide).

The mechanism is generally considered to be a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of nitrogen, thus avoiding the formation of a free acyl nitrene intermediate. wikipedia.org This concerted nature ensures that the stereochemistry of the migrating group is fully retained. nih.govnumberanalytics.com

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles:

Hydrolysis (with H₂O): Leads to an unstable carbamic acid, which decarboxylates to yield a primary amine with one less carbon atom than the starting carboxylic acid. organic-chemistry.org

Alcoholysis (with R'OH): Forms a stable carbamate (urethane). nih.gov

Aminolysis (with R'NH₂): Forms a urea (B33335) derivative. nih.gov

Acyl azides are typically prepared from carboxylic acids, either via an acid chloride intermediate reacting with sodium azide or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). nih.gov

Intramolecular Cyclizations to Heterocyclic Systems via Nitrene Intermediates

A synthetically valuable pathway for aryl nitrenes generated from compounds like this compound is intramolecular cyclization. The highly reactive nitrene can attack a C-H bond or a π-system within the same molecule to construct new heterocyclic rings. researchgate.netresearchgate.net

For a nitrene generated at the 2-position of a benzene (B151609) ring, several cyclization pathways are possible depending on the other substituents present. In the case of 2-chloro-4-methylphenylnitrene, if a suitable group were present ortho to the azide (i.e., on the benzene ring or on an N-aryl substituent), the generated nitrene could readily undergo cyclization. For example, the thermolysis of 2-azidobiphenyls is a classic method for synthesizing carbazoles. Similarly, the decomposition of 2-azidoazobenzenes can lead to the formation of benzotriazoles or related fused heterocycles. Metal catalysts, such as those based on copper, can mediate these transformations under milder conditions, sometimes proceeding through a metal-nitrenoid intermediate rather than a free nitrene. rsc.org

The specific substitution pattern of this compound itself does not lend itself to a simple intramolecular cyclization without additional functional groups, but it serves as a model precursor for understanding the fundamental reactivity that enables the synthesis of complex nitrogen-containing heterocycles. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Azidobenzene (B1194522) Derivatives

Role of Substituents on Aromatic Ring Activation/Deactivation

The azide group (-N₃) is considered to have a dual electronic nature. It acts as an inductively withdrawing group but can also donate a lone pair of electrons through resonance. researchgate.net Generally, the resonance donation is significant, making the azido group an activating, ortho, para-directing substituent in electrophilic aromatic substitution. The methyl group (-CH₃) is a well-established activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org In contrast, the chlorine atom (-Cl) is a deactivating group due to its strong inductive electron withdrawal, yet it also directs substitution to the ortho and para positions because of its ability to donate lone-pair electrons through resonance. masterorganicchemistry.comlibretexts.org

In nucleophilic aromatic substitution (SNAr), the roles of these substituents are reversed. Electron-withdrawing groups are necessary to activate the aromatic ring towards attack by a nucleophile. byjus.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com Therefore, the chloro and azido groups, which are deactivating in electrophilic substitution, can facilitate nucleophilic substitution, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.com The methyl group, being electron-donating, deactivates the ring for nucleophilic aromatic substitution.

| Substituent | Effect on Electrophilic Aromatic Substitution | Directing Influence | Effect on Nucleophilic Aromatic Substitution |

| -N₃ (Azido) | Activating (Resonance) / Deactivating (Inductive) | ortho, para | Activating |

| -Cl (Chloro) | Deactivating (Inductive) / Activating (Resonance) | ortho, para | Activating |

| -CH₃ (Methyl) | Activating | ortho, para | Deactivating |

| -NO₂ (Nitro) | Deactivating | meta | Activating |

Mechanistic Studies of Substituent Effects

Mechanistic investigations into electrophilic aromatic substitution reactions have elucidated the underlying principles governing substituent effects. The rate of these reactions is largely determined by the stability of the carbocation intermediate (arenium ion) that is formed. masterorganicchemistry.com Electron-donating groups stabilize this positively charged intermediate, thereby accelerating the reaction. ucsb.edu The directing influence of substituents is also rationalized by the stability of the resonance forms of the arenium ion. For ortho and para attack on a substituted benzene, resonance structures can be drawn that delocalize the positive charge onto the substituent, providing extra stabilization if the substituent has a lone pair of electrons (like -N₃, -Cl). msu.edu

In nucleophilic aromatic substitution, the reaction proceeds through a negatively charged Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and thus facilitating the reaction. byjus.commasterorganicchemistry.com Kinetic studies have shown that the rate of SNAr reactions increases dramatically with the number of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For example, the presence of nitro groups ortho and para to the leaving group significantly enhances the reaction rate. masterorganicchemistry.com

Other Key Transformations of Azidoarenes

Azidohalogenation and Azidophenylselenylation via Azide Radicals

Aryl azides can serve as precursors to the azide radical (N₃•), a highly reactive species that can participate in various transformations. One such reaction is the vicinal azidooxygenation of alkenes, where an azide group and an oxygen-containing functionality are added across a double bond. nih.gov This process can be initiated by photolysis of λ³-azidoiodane species, which generates an azide radical that subsequently adds to the alkene. nih.gov

Redox Chemistry Involving Aryl Azides

Aryl azides are versatile participants in redox reactions. A significant transformation is their reduction to primary amines. masterorganicchemistry.com This can be accomplished using a variety of reducing agents, including catalytic hydrogenation (H₂/Pd-C), borohydride exchange resin-nickel acetate, and triethylsilane in the presence of a thiol catalyst. masterorganicchemistry.comtandfonline.comacs.org This reduction is a fundamental method for synthesizing anilines, which are important intermediates in many areas of chemistry. acs.org

Conversely, aryl azides can act as oxidants. In a novel ruthenium-catalyzed reaction, aryl azides have been shown to oxidize benzyl (B1604629) azides to aryl nitriles, while they are themselves reduced to anilines. rsc.org This represents a unique redox process where the aryl azide formally acts as an oxidant. rsc.org The redox potential of the azide/azidyl couple has been a subject of study to better understand these processes. acs.org

Vicinal Sulfonamination and Trifluoromethylthiolation of Alkynes with Azidoarenes

The reactivity of azidoarenes extends to the functionalization of alkynes. A notable reaction is the vicinal sulfonamination of alkynes, which involves the reaction of 2-alkynyl arylazides with sulfinic acids to produce 3-sulfonylindoles. researchgate.net This process utilizes the azide as an aminating reagent and a sulfonyl radical initiator. researchgate.net

Furthermore, the trifluoromethylthiolation of alkynes has been achieved using azidoarenes. For instance, the reaction of 2-alkynyl azidoarenes with silver(I) trifluoromethanethiolate (AgSCF₃) leads to the formation of 3-((trifluoromethyl)thio)indoles. researchgate.netelsevierpure.com This provides a direct method for introducing the valuable trifluoromethylthio group. researchgate.netelsevierpure.com These reactions highlight the utility of azidoarenes in constructing complex, functionalized heterocyclic systems.

Computational and Theoretical Chemistry Studies on 2 Azido 1 Chloro 4 Methylbenzene

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules like 2-azido-1-chloro-4-methylbenzene. This method offers a balance between computational cost and accuracy, making it suitable for studying the complex reaction pathways this compound can undertake.

Prediction of Reactivity and Selectivity in Cycloadditions

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in [3+2] cycloaddition reactions. Both conceptual DFT, which uses reactivity indices, and computational DFT, employing various functionals, are applied to understand these reactions. nih.gov For aryl azides, DFT can effectively forecast both site-selectivity (which part of the dipole reacts) and regio-selectivity (the orientation of the reacting molecules). nih.gov

The electronic nature of the substituents on the phenyl ring—the electron-donating methyl group and the electron-withdrawing, weakly deactivating chloro group—influences the frontier molecular orbitals (HOMO and LUMO) of the azide (B81097). DFT calculations can precisely quantify these effects. Studies on substituted aryl azides show that functionals like M08-HX, ωB97X-D, and B3LYP can be used to model these reactions, which typically proceed through a nonpolar, one-step mechanism. nih.gov The analysis of conceptual DFT indices, such as electrophilicity and nucleophilicity, helps in classifying the reactants and predicting the polar nature of the reaction. nih.govnih.gov

Table 1: Illustrative DFT Functionals for Cycloaddition Studies

| DFT Functional | Typical Application in Cycloaddition Analysis | Reference |

| B3LYP | Commonly used for geometry optimization and transition state searches in cycloadditions. | nih.gov |

| M08-HX | A high-percentage Hartree-Fock exchange functional, often providing good accuracy for kinetics and barrier heights. | nih.gov |

| ωB97X-D | A long-range corrected functional with dispersion correction, suitable for non-covalent interactions present in transition states. | nih.govnih.gov |

Transition State Analysis and Reaction Pathways

A critical aspect of computational chemistry is the location and analysis of transition states (TS), which are the highest energy points along a reaction coordinate. For the cycloaddition reactions of this compound, DFT calculations are employed to model the transition state structures for different possible isomeric products. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the feasibility and outcome of a reaction.

For kinetically controlled reactions, the ratio of isomers formed is dependent on the difference in their activation barriers. Even a small energy difference can lead to a significant preference for one product over another. nih.gov Theoretical studies on related aryl azide cycloadditions have shown that achieving semi-quantitative agreement with experimental findings requires high-accuracy calculations of these transition state energies. nih.gov For reactions involving aryl azides, the potential energy surface can be complex, but DFT provides a reliable map of the reaction pathways, including the identification of the rate-determining step. diva-portal.orgdiva-portal.org

Molecular Electron Density Theory (MEDT) Applications for Reaction Understanding

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density. core.ac.ukresearchgate.net In the context of cycloaddition reactions involving this compound, MEDT would analyze the changes in electron density along the reaction pathway.

Topological analysis of the Electron Localization Function (ELF) is a key component of MEDT, which can characterize the azide reactant as a zwitterionic species. researchgate.net MEDT studies on similar azide cycloadditions have shown that these reactions can be classified based on the Global Electron Density Transfer (GEDT) at the transition state, indicating the degree of polarity. nih.govcore.ac.uk For instance, reactions are categorized as having forward electron density flux (FEDF) or null electron density flux (NEDF), providing insight into the electronic nature of the process. researchgate.net While specific MEDT studies on this compound are not prevalent, the theory provides a robust methodology for future investigations into its reactivity. core.ac.ukluisrdomingo.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond cycloadditions, this compound can participate in other reaction types, notably aromatic substitution. Quantum chemical calculations are essential for elucidating the detailed mechanisms of these transformations.

Investigation of Intermediates and Zwitterionic Species

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species like intermediates and zwitterions.

In Cycloadditions: Computational studies, supported by experimental evidence like NMR in related systems, point to the formation of unstable primary cycloadducts, such as triazoline intermediates, which subsequently rearrange to the final stable products. nih.gov

In Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur at the chlorine-bearing carbon, the mechanism would typically proceed through a high-energy intermediate known as a Meisenheimer complex. nih.gov This is an anionic σ-adduct formed by the attack of a nucleophile on the aromatic ring. nih.gov DFT calculations are used to assess the stability of this complex. The stability of the Meisenheimer complex is a key factor; in some cases, if the intermediate is not sufficiently stable, the reaction may proceed through a concerted mechanism with a single transition state instead of a two-step process. diva-portal.orgnih.gov The electron-withdrawing nature of the azide group would be expected to stabilize such an intermediate.

Table 2: Potential Intermediates in Reactions of this compound

| Reaction Type | Potential Intermediate | Computational Investigation Method | Reference |

| [3+2] Cycloaddition | Triazoline primary cycloadduct | DFT geometry optimization and frequency analysis | nih.gov |

| SNAr | Meisenheimer complex (anionic σ-adduct) | DFT calculation of intermediate stability (Sigma Stability - SS) | nih.govacs.orgdiva-portal.org |

| SEAr | Arenium ion (σ-complex) | DFT calculation of carbocation intermediate stability | diva-portal.orgnih.govresearchgate.net |

Modeling of Aromatic Substitution Mechanisms (SEAr and SNAr)

Quantum chemical calculations provide a detailed picture of both electrophilic (SEAr) and nucleophilic (SNAr) aromatic substitution on the this compound ring.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring of this compound has three available positions for electrophilic attack. The outcome is governed by the directing effects of the existing substituents. The methyl group is an activating, ortho/para-director, while the chloro group is a deactivating, ortho/para-director. The azide group is strongly deactivating and meta-directing. DFT calculations can model the reaction by determining the stability of the arenium ion (or σ-complex) intermediate formed upon attack at each possible position. diva-portal.orgchemistnotes.com The pathway with the most stable intermediate, which corresponds to the lowest activation energy, will be the favored one. diva-portal.org However, some advanced computational studies suggest that for certain SEAr reactions, the mechanism might be a concerted process without a stable arenium ion intermediate, or proceed via an alternative addition-elimination pathway. nih.govresearchgate.netpnas.org

Conformational Analysis and Molecular Dynamics Simulations of Azidoaryl Systems

The conformational landscape and dynamic behavior of azidoaryl systems, including this compound, are crucial for understanding their reactivity and interactions. Computational and theoretical chemistry provide powerful tools to investigate these aspects at a molecular level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to elucidate the preferred geometries, rotational barriers, and intermolecular interactions of these molecules.

Conformational analysis of substituted azidobenzenes typically focuses on the rotational barrier of the azido (B1232118) group relative to the aromatic ring. The planarity of the molecule is a key factor, with the azido group's orientation influencing the electronic properties and reactivity. For instance, in phenyl azide, the parent compound, the C−N=N angle is approximately 116°. wikipedia.org The introduction of substituents, such as a chloro and a methyl group in this compound, is expected to influence this geometry through steric and electronic effects.

Molecular dynamics simulations offer insights into the behavior of these molecules in solution or in complex biological environments. nih.govnih.gov These simulations can model the interactions of azidoaryl compounds with solvents or biological targets over time, providing a dynamic picture of their behavior that complements the static information from conformational analysis. nih.govnih.gov For example, MD simulations can be used to study the formation of microstructures and association processes in aqueous solutions. mdpi.comresearchgate.net Coarse-grained MD simulations can also be employed to study larger systems over longer timescales, although with some trade-off in accuracy. nih.gov

While specific computational studies on this compound are not extensively available in the public domain, findings from related substituted azidobenzene (B1194522) and other aryl azide systems provide a strong basis for understanding its likely conformational preferences and dynamic characteristics. For example, studies on other substituted benzenes have explored the nature of their interactions, which can range from covalent to noncovalent. rsc.org The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the benzene ring of this compound suggests a complex interplay of electronic effects that would modulate the properties of the azido group.

The following table summarizes the types of data typically generated in computational studies of azidoaryl systems, which would be applicable to a detailed investigation of this compound.

| Parameter | Description | Typical Computational Method | Significance |

| Dihedral Angle (C-C-N-N) | The angle of rotation of the azido group relative to the plane of the benzene ring. | Density Functional Theory (DFT) | Determines the most stable conformation and rotational energy barriers. |

| Potential Energy Surface | A map of the energy of the molecule as a function of one or more geometric parameters. | DFT | Identifies low-energy conformations and transition states for conformational changes. |

| Bond Lengths and Angles | The distances between atoms and the angles between bonds within the molecule. | DFT | Provides information on the geometric structure and the effect of substituents. |

| Mulliken/NBO Charges | The distribution of electron density among the atoms in the molecule. | DFT | Helps to understand the electronic effects of substituents and predict reactivity. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Molecular Dynamics (MD) | Indicates the stability of the molecule's conformation over time in a simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | MD | Characterizes the structure of the solvent around the solute molecule. |

Research into the computational and theoretical aspects of azidoaryl compounds continues to provide valuable insights into their chemical and physical properties. acs.org

Advanced Applications of 2 Azido 1 Chloro 4 Methylbenzene in Chemical Research

Building Blocks in Organic Synthesis and Materials Science

The reactivity of the azido (B1232118) group, coupled with the synthetic handles provided by the chloro and methyl substituents, establishes 2-Azido-1-chloro-4-methylbenzene as a powerful precursor for a diverse range of chemical structures.

This compound serves as a key intermediate in the construction of more elaborate organic molecules. The azide (B81097) group is a masked amine and a precursor to highly reactive nitrenes, while the chloro substituent can participate in various cross-coupling and nucleophilic substitution reactions. This dual reactivity allows for sequential and orthogonal chemical transformations.

The azide functionality is particularly useful as it can be carried through multiple synthetic steps under various conditions before being transformed at a desired stage. For instance, the azide can be reduced to an amine, which can then undergo a host of well-established reactions, such as amide bond formation or further functionalization. The chloro group provides a site for introducing new carbon-carbon or carbon-heteroatom bonds, essential for building molecular complexity. Aromatic azides are known to be valuable precursors in the synthesis of a wide variety of complex organic structures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound is an excellent starting material for synthesizing these important scaffolds. rsc.org

Triazoles: The most prominent reaction of the azide group is the Huisgen [3+2] cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction, a cornerstone of "click chemistry," is exceptionally efficient and regiospecific, especially when catalyzed by copper(I). smolecule.com The reaction of this compound with various terminal or internal alkynes can produce a library of substituted triazoles, which are important pharmacophores and ligands. The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Indoles: The synthesis of indoles, another critical heterocyclic motif, can be achieved using azides. While direct conversion is complex, methods like the Hemetsberger indole (B1671886) synthesis involve the thermal or photochemical decomposition of an α-azido-cinnamic ester to a nitrene, which then cyclizes to form the indole ring. nih.govrsc.org Starting from this compound, one could envision a synthetic route where the aromatic ring is further functionalized to create a suitable precursor for an intramolecular nitrene insertion, leading to a substituted indole. Some syntheses of functionalized indoles can tolerate sensitive groups like azides. organic-chemistry.org

Other Azacycles: The versatility of the azide group extends to the synthesis of other nitrogen-containing rings (azacycles). The azide can act as a nitrene precursor, which can undergo C-H insertion or react with other unsaturated systems to form various heterocyclic structures. mdpi.com For example, reactions with dienes or other unsaturated systems can lead to the formation of different nitrogen-containing rings.

| Heterocyclic Scaffold | General Synthetic Method | Role of this compound |

|---|---|---|

| Triazoles | [3+2] Azide-Alkyne Cycloaddition | Provides the azide component for the cycloaddition reaction. |

| Indoles | Hemetsberger Synthesis and related methods | Can serve as a precursor to the required azido-intermediate for nitrene formation and cyclization. nih.govrsc.org |

| Azacycles | Nitrene Insertion / Cycloaddition | Acts as a source of a reactive nitrene intermediate for ring formation. mdpi.com |

In materials science, aryl azides like this compound are utilized as cross-linking agents. Cross-linking is the process of forming covalent bonds between polymer chains to improve the material's mechanical, thermal, and chemical properties. thermofisher.com

The azide group is key to this application. Upon exposure to heat or UV light, it decomposes to release nitrogen gas (N₂) and generate a highly reactive nitrene intermediate. This nitrene can then readily insert into C-H bonds of adjacent polymer chains, forming stable covalent cross-links. This method is particularly valuable because it does not require the polymer to have specific functional groups, as C-H bonds are abundant in most organic polymers. The chloro- and methyl- groups on the benzene (B151609) ring can be used to tune the solubility and compatibility of the cross-linker with the polymer matrix.

Bioorthogonal Chemistry and Chemical Biology Probes

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group is a premier bioorthogonal handle due to its small size, stability, and absence in most biological systems. wikipedia.orgnih.gov

This compound is an ideal scaffold for creating probes for bioconjugation. The azide group allows for highly specific "click" reactions to label biomolecules. The most common of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the need for a toxic copper catalyst and can be used in living cells. wikipedia.orgnih.gov

The process typically involves two steps:

A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically or genetically engineered to incorporate a strained alkyne, such as a cyclooctyne (B158145) derivative.

A probe derived from this compound, which might also contain a reporter tag like a fluorophore, is introduced. The azide on the probe reacts specifically with the alkyne on the biomolecule, forming a stable triazole linkage and effectively labeling the target. nih.gov This allows for the visualization, tracking, and isolation of biomolecules in their native environment.

| Reaction | Key Reactants | Catalyst | Key Advantage |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | High efficiency and reaction rate. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | None (Catalyst-free) | Bioorthogonal, suitable for live-cell imaging as it avoids cytotoxic copper. wikipedia.orgnih.gov |

Photoaffinity labeling is a powerful technique used to identify the binding partners of small molecules or to map the binding sites of proteins. Aryl azides are one of the most common photoreactive groups used for this purpose. mdpi.com

A photoaffinity probe based on this compound would be designed to bind non-covalently to a specific biological target (e.g., an enzyme or receptor). Upon irradiation with UV light, the inert azide group is converted into a highly reactive nitrene. This short-lived nitrene species can then form a covalent bond with any nearby amino acid residue in the target's binding site. This permanent linkage allows researchers to isolate and identify the target protein, for example, through mass spectrometry. The chloro and methyl groups can be modified to attach a reporter tag (like biotin (B1667282) for affinity purification or a radioisotope) or to fine-tune the binding affinity of the probe. The development of aryl azide-based photoaffinity probes is a significant area of research for identifying protein interactions. mdpi.comnih.gov

Fluorogenic Reactions and Imaging Applications

The azide functionality in this compound is a key player in the construction of fluorogenic probes for bioimaging. Fluorogenic reactions are chemical transformations where a non-fluorescent or weakly fluorescent molecule is converted into a highly fluorescent product. This "turn-on" fluorescence is highly advantageous for imaging applications in complex biological environments, as it minimizes background signals from unreacted probes.

A prominent application of aryl azides like this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. When this compound reacts with a suitable alkyne-containing fluorophore precursor, a stable triazole ring is formed. This reaction can be engineered to induce a significant change in the electronic properties of the resulting molecule, leading to a dramatic increase in fluorescence quantum yield. taylorfrancis.com

The substituents on the phenyl ring of this compound, the chlorine atom and the methyl group, can modulate the photophysical properties of the resulting triazole-based fluorophore. For instance, the electron-withdrawing nature of the chlorine atom can influence the energy levels of the molecular orbitals, which in turn affects the absorption and emission wavelengths of the fluorescent product.

Table 1: Representative Fluorogenic Probes Derived from Aryl Azides and Their Photophysical Properties

| Aryl Azide Precursor | Alkyne Partner | Resulting Triazole Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Application |

| 4-Azido-2,3,5,6-tetrafluorobenzyl amine | N-propargyl-7-hydroxycoumarin | Tetrafluorophenyl-triazole-coumarin | ~380 | ~470 | High | Live cell imaging |

| This compound (Hypothetical) | Ethynyl-pyrene | Chloro-methylphenyl-triazole-pyrene | ~340 | ~380, ~400 | Moderate | Sensing of metal ions |

| 4-Azidobenzoic acid | 4-Ethynyl-N,N-dimethylaniline | Carboxyphenyl-triazole-dialkylaniline | ~390 | ~490 | High | pH sensing |

This table includes hypothetical data for this compound based on the known reactivity of similar aryl azides.

Development of Chemical Reagents and Catalysts

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various chemical reagents and catalysts.

This compound serves as a versatile building block for the synthesis of a variety of nitrogen-containing synthons, which are fundamental components in the construction of more complex molecules, including pharmaceuticals and functional materials. The azide group is a gateway to a rich chemistry.

One of the most powerful applications is the [3+2] cycloaddition reaction with alkynes to form 1,2,3-triazoles. nih.gov These five-membered heterocyclic rings are stable and can act as important pharmacophores or linking units in drug discovery. The substitution pattern on the resulting triazole can be precisely controlled by the choice of the alkyne reaction partner.

Furthermore, the azide group can be reduced to a primary amine, yielding 2-amino-1-chloro-4-methylbenzene. This amine can then be used in a vast array of subsequent chemical transformations to build diverse molecular architectures. Thermal or photolytic decomposition of this compound can generate a highly reactive nitrene intermediate. This nitrene can undergo various insertion or cyclization reactions to produce other nitrogen-containing heterocycles, such as aziridines or carbazoles, depending on the reaction conditions and the substrate.

Table 2: Examples of Nitrogen-Containing Synthons Derived from Aryl Azides

| Aryl Azide | Reaction Type | Reagent | Product Type |

| This compound | [3+2] Cycloaddition | Phenylacetylene | 1,4-Disubstituted 1,2,3-triazole |

| 4-Azidotoluene | Reduction | H₂, Pd/C | 4-Methylaniline |

| Phenyl azide | Nitrene Insertion | Cyclohexane | N-Phenylcyclohexylamine |

The triazole ring, readily formed from this compound, is an excellent coordinating moiety for a wide range of metal ions. The nitrogen atoms of the triazole can act as ligands, forming stable complexes with transition metals. These metal complexes have shown significant potential as catalysts in various organic transformations. jmchemsci.com

For example, copper(I)-triazole complexes have been employed as catalysts in various cross-coupling reactions. The specific substituents on the triazole ring, originating from the parent azide (in this case, the 2-chloro-4-methylphenyl group), can fine-tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

Moreover, the amine derived from the reduction of this compound can be used to synthesize more complex multidentate ligands. These ligands can chelate to metal ions, creating robust catalysts for reactions such as asymmetric synthesis, oxidations, and reductions.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Contributions

The research landscape of 2-Azido-1-chloro-4-methylbenzene, while not as extensively documented as some parent aryl azides, is primarily centered on its utility as a versatile intermediate in organic synthesis. The presence of the azide (B81097) group, a chloro substituent, and a methyl group on the benzene (B151609) ring provides a unique combination of reactive sites and electronic properties.

Current research implicitly positions this compound as a valuable building block for the synthesis of more complex molecules. The azide functionality is a linchpin for introducing nitrogen-containing moieties, which are prevalent in pharmaceuticals and other biologically active compounds. nih.gov The classical approach to synthesizing aryl azides involves the diazotization of anilines followed by substitution with sodium azide, a method that is also applicable to the synthesis of this compound from its corresponding aniline (B41778) precursor. eurekaselect.com

Key contributions in the broader field of aryl azides, which are relevant to this specific compound, include their application in:

Heterocyclic Synthesis: Aryl azides are instrumental in constructing a variety of nitrogen-containing heterocyclic rings such as triazoles, pyrroles, and pyridines. nih.gov

Click Chemistry: The azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry for creating stable triazole linkages. smolecule.com

Bioconjugation: Aryl azides can be used to modify biomolecules like proteins and peptides, facilitating the study of biological processes. smolecule.comresearchgate.net

While direct studies on this compound are limited, the established reactivity of the aryl azide group suggests its potential in these well-explored areas.

Emerging Trends in Aryl Azide Chemistry

The field of aryl azide chemistry is continuously evolving, with several exciting trends shaping its future direction:

Photochemical Methods: The use of light to initiate reactions of aryl azides is a rapidly growing area. researchgate.net Photoredox chemistry, in particular, offers mild and selective methods for bioconjugation and other transformations. researchgate.net Ultrafast spectroscopy is being employed to study the transient intermediates in the photochemistry of aryl azides, providing deeper mechanistic insights. acs.org

Flow Chemistry: To mitigate the potential hazards associated with organic azides, flow chemistry is emerging as a safer and more efficient method for their synthesis and subsequent reactions. rsc.org This approach allows for precise control over reaction conditions and minimizes the accumulation of potentially explosive intermediates. rsc.org

Development of Advanced Bioorthogonal Reactions: Researchers are designing novel aryl azides, such as multifluorinated derivatives, to enhance the rates and efficiencies of bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) and Staudinger ligations. nih.gov These advancements are crucial for the development of improved biological probes and labeling agents. nih.gov

Novel Catalytic Systems: While copper and ruthenium catalysts are well-established in azide-alkyne cycloadditions, the development of new catalytic systems continues to be an active area of research. orgsyn.orgrsc.org This includes exploring metal-free reaction conditions and catalysts with improved substrate scope and efficiency. rsc.org

Radical Chemistry: The generation of azidyl radicals from aryl azides is being explored as a powerful tool for constructing complex molecules. acs.org Hypervalent iodine(III) reagents, for example, can promote the cyclization of imidazoles with alkenes using TMSN3 to generate azide-substituted products. acs.org

Prospective Research Avenues for this compound and its Derivatives

The unique substitution pattern of this compound opens up several promising avenues for future research:

Synthesis of Novel Heterocycles: The interplay of the azide, chloro, and methyl groups can be exploited to synthesize novel and potentially bioactive heterocyclic compounds. For instance, intramolecular cyclization reactions involving the azide and methyl groups, or reactions that leverage the electronic effects of the chloro and methyl substituents, could lead to new molecular scaffolds.

Development of Functional Materials: The incorporation of this compound into polymers or other materials through click chemistry or other ligation techniques could lead to materials with tailored electronic or photophysical properties. The chlorine and methyl groups can be used to fine-tune these properties.

Probing Reaction Mechanisms: The specific electronic environment of the aryl ring in this compound makes it an interesting substrate for detailed mechanistic studies of aryl azide reactions. Investigating the kinetics and thermodynamics of its participation in reactions like CuAAC, SPAAC, and Staudinger ligation could provide valuable insights into the role of ring substituents.

Derivatization and Structure-Activity Relationship Studies: The chloro and methyl groups on the aromatic ring of this compound provide handles for further functionalization. A systematic variation of these substituents in derivatives could be used to establish structure-activity relationships in various applications, including as precursors to pharmaceuticals or agrochemicals.

Exploration in Photochemical and Radical Reactions: Investigating the photochemical behavior of this compound and its derivatives could uncover new light-induced transformations. Similarly, exploring its participation in radical-mediated reactions could lead to the development of novel synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.